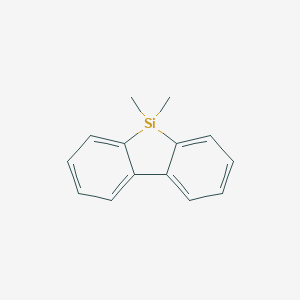

9,9-Dimethyl-9-silafluorene

説明

特性

IUPAC Name |

5,5-dimethylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFTKVGILQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159991 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-68-1 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13688-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Electronic Landscape of 9,9-Dimethyl-9-silafluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-9-silafluorene stands as a molecule of significant interest within the realm of organic electronics and materials science. As a silicon-bridged fluorene derivative, its unique electronic structure, influenced by the incorporation of a silicon atom into the fluorene framework, imparts desirable photophysical and charge-transport properties.[1][2] This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing the experimental methodologies used for their characterization and presenting available data for the core molecule and its closely related derivatives. The insights provided herein are crucial for the rational design and development of novel organic semiconducting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Core Electronic Properties

The electronic behavior of organic semiconductors is primarily dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two levels defines the material's bandgap, a critical parameter that governs its optical and electrical characteristics. Charge carrier mobility, another key property, quantifies the efficiency of electron and hole transport through the material.

Data Presentation

The following table summarizes key electronic properties for a selection of silafluorene derivatives, offering a comparative view of how structural modifications can tune these parameters.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) | Measurement Technique(s) |

| Si-Si dimeric 9-methylsilafluorene | -5.09 | -1.56 | 3.53 | Not Reported | Not Reported | Cyclic Voltammetry |

| Donor-Acceptor Substituted Silafluorenes | Varied | Varied | Varied | Not Reported | Not Reported | Cyclic Voltammetry, UV-Vis Spectroscopy |

| DPS (9-silafluorene derivative) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | OFET in OLED |

| DPG (9-germafluorene derivative) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | OFET in OLED |

Note: The data presented above is for derivatives of this compound and should be considered as indicative of the potential properties of the parent molecule.

Experimental Protocols

The characterization of the electronic properties of this compound and its derivatives relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO and Bandgap Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Solution Preparation: A solution of the sample (e.g., 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to prevent interference from oxygen reduction.

-

Electrochemical Cell Setup: A three-electrode cell is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire.

-

-

Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a switching potential and then back to the initial potential. The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) processes are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:

-

EHOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered (vs Fc/Fc⁺) + 4.8] eV

The electrochemical bandgap (Eg) is the difference between the HOMO and LUMO levels:

-

Eg = ELUMO - EHOMO

-

UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy is used to determine the optical bandgap of a material by measuring its absorption of light as a function of wavelength.

Methodology:

-

Sample Preparation: The sample can be measured in a dilute solution (using a suitable transparent solvent) or as a thin film deposited on a transparent substrate (e.g., quartz).

-

Measurement: A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths, typically from 200 to 800 nm.

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The onset of the lowest energy absorption band (λonset) is determined from the intersection of the tangent of the absorption edge with the baseline. The optical bandgap (Eg) is then calculated using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

Organic Field-Effect Transistor (OFET) Fabrication for Charge Carrier Mobility Measurement

The charge carrier mobility is a measure of how quickly electrons or holes move through a material under the influence of an electric field. It is a critical parameter for transistor applications and is typically determined by fabricating and characterizing an OFET.

Methodology:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned using a sequence of solvent rinses and plasma treatment.

-

Source and Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface using photolithography or shadow masking, followed by thermal or electron-beam evaporation.

-

Organic Semiconductor Deposition: A thin film of the organic semiconductor (e.g., this compound) is deposited onto the substrate, covering the channel region between the source and drain electrodes. Common deposition techniques include spin coating, drop casting, or vacuum thermal evaporation.

-

Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. The output characteristics (drain current, Id, vs. drain-source voltage, Vds, at various gate-source voltages, Vgs) and transfer characteristics (Id vs. Vgs at a constant Vds) are recorded.

-

Mobility Extraction: The charge carrier mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:

-

Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)²

where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage. The mobility is extracted from the slope of a plot of the square root of Id versus Vgs.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the electronic properties of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 9,9-Dimethyl-9-silafluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 9,9-Dimethyl-9-silafluorene, an organosilicon compound of significant interest in materials science and medicinal chemistry. This document offers detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers in the replication and further investigation of this compound.

Introduction

This compound is a fluorene analogue where the C9 carbon has been replaced by a dimethyl-substituted silicon atom. This substitution imparts unique electronic and photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs), polymers, and as a scaffold in medicinal chemistry. This guide details a common and effective synthetic route and the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a 2,2'-dihalobiphenyl with a dichlorodimethylsilane. A widely adopted method involves the in-situ generation of 2,2'-dilithiobiphenylene from 2,2'-dibromobiphenylene, which is then reacted with dichlorodimethylsilane.[1]

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure involving the formation of the organolithium intermediate followed by cyclization with the silicon electrophile.

Experimental Protocol

This protocol is adapted from a literature procedure.[1]

Materials:

-

2,2'-Dibromobiphenylene

-

n-Butyllithium (nBuLi) in hexanes

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Triethylamine (NEt₃)

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Water (deionized)

Procedure:

-

A solution of 2,2'-dibromobiphenylene (14.6 mmol) in 50 ml of anhydrous diethyl ether is cooled to 195 K (-78 °C).

-

Two equivalents of n-butyllithium (28.8 mmol) are added dropwise to the solution to generate 2,2'-dilithiobiphenylene.

-

In a separate flask, a solution of dichlorodimethylsilane (15.8 mmol) and triethylamine (13.6 mmol) in 50 ml of anhydrous THF is prepared.

-

The solution of Me₂SiCl₂ and NEt₃ is added dropwise to the solution of 2,2'-dilithiobiphenylene.

-

The reaction mixture is stirred for 2 hours.

-

The solution is then filtered.

-

The solvent is removed under reduced pressure.

-

The residue is treated with 50 ml of water and 30 ml of diethyl ether.

-

The organic layer is separated, and the diethyl ether is removed.

-

The crude product is purified by sublimation to yield X-ray quality crystals.

Yield: 80%[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide key analytical data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄Si |

| Molecular Weight | 210.35 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 58.0 to 62.0 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data were recorded in CDCl₃ with TMS as an internal standard.[1]

| NMR Data | Chemical Shift (δ) in ppm |

| ¹H NMR | 0.43 (s, 6H, Si-CH₃) |

| 7.28 (m, 2H, Ar-H) | |

| 7.44 (m, 2H, Ar-H) | |

| 7.64 (m, 2H, Ar-H) | |

| 7.83 (m, 2H, Ar-H) | |

| ¹³C NMR | -3.2 (Si-CH₃) |

| 120.8 (Ar-C) | |

| 127.4 (Ar-C) | |

| 130.2 (Ar-C) | |

| 132.7 (Ar-C) | |

| 139.0 (Ar-C) | |

| 140.9 (Ar-C) |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Detailed mass spectrometry and infrared spectroscopy data for this compound were not available in the reviewed literature. Researchers are encouraged to perform these analyses to further characterize the compound.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of the molecular structure. This compound crystallizes with two nearly identical molecules in the asymmetric unit.[1] The silafluorene moiety is essentially planar.[1]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Si-C (methyl) Bond Length | 1.865(4) - 1.868(4) Å |

| Si-C (aromatic) Bond Length | 1.882(3) - 1.892(3) Å |

| C-Si-C (endocyclic) Angle | 91.05(14) - 91.21(14) ° |

The strain in the five-membered ring results in a reduction of the endocyclic C-Si-C angle.[1]

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound should follow a logical progression to confirm its identity and purity.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data based on available literature. The provided experimental details and analytical data will be a valuable resource for researchers working with this compound and related organosilicon materials. Further investigation into the mass spectrometry and infrared spectroscopy of this compound is recommended to complete its characterization profile.

References

An In-depth Technical Guide to 9,9-Dimethyl-9-silafluorene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,9-Dimethyl-9-silafluorene, an organosilicon compound of significant interest in materials science and organic electronics.[1] The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Formula

This compound, also known as 5,5-Dimethyl-5H-dibenzosilole, is a polycyclic aromatic hydrocarbon derivative where the methylene bridge of a fluorene molecule is replaced by a dimethylsilylene group.[1][2][3] This substitution of a carbon atom with a silicon atom in the five-membered ring significantly influences the electronic and photophysical properties of the molecule.[1][4]

The chemical formula for this compound is C₁₄H₁₄Si .[1][2] Its structure consists of a central silole ring fused to two flanking benzene rings. The silicon atom is bonded to two methyl groups, which enhance its stability and solubility in common organic solvents.[1]

The molecular structure of this compound is visualized in the diagram below.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄Si | [2][5] |

| Molecular Weight | 210.35 g/mol | [2][5] |

| CAS Registry Number | 13688-68-1 | [2] |

| Melting Point | 60-61 °C | [5] |

| Boiling Point | 298 °C | [5] |

| Si-C (methyl) Bond Length | 1.865(4) - 1.868(4) Å | [6][7] |

| Si-C (aromatic) Bond Length | 1.882(3) - 1.892(3) Å | [6][7] |

| Endocyclic C-Si-C Angle | 91.05(14)° and 91.21(14)° | [6][7] |

| ¹H NMR (CDCl₃, TMS) | δ 0.43 (s, 6H, MeSi), 7.28 (m, 2H), 7.44 (m, 2H), 7.64 (m, 2H), 7.83 (m, 2H) | [8] |

| ¹³C{¹H} NMR (CDCl₃, TMS) | δ -3.2 (MeSi), 120.8, 127.4, 130.2, 132.7, 139.0, 140.9 | [6] |

Experimental Protocols

A. Synthesis of this compound

A widely used method for the synthesis of this compound involves the reaction of 2,2'-dilithiobiphenyl with dichlorodimethylsilane.[8]

-

Materials:

-

2,2'-Dibromobiphenyl or 2,2'-diiodobiphenyl

-

n-Butyllithium (n-BuLi) or a similar organolithium reagent

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

-

-

Procedure:

-

A solution of 2,2'-dihalobiphenyl in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Two equivalents of n-butyllithium are added dropwise to the solution, leading to a lithium-halogen exchange reaction and the formation of 2,2'-dilithiobiphenyl. The reaction mixture is typically stirred for a few hours at this temperature.

-

A solution of dichlorodimethylsilane in anhydrous diethyl ether is then added slowly to the 2,2'-dilithiobiphenyl solution at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

B. Purification and Characterization

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

For obtaining high-purity, X-ray quality crystals, sublimation is an effective method.[6] The crude solid is heated under high vacuum, causing it to sublime and then deposit as pure crystals on a cold surface.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic singlet for the two methyl groups on the silicon atom appears at approximately 0.43 ppm in the ¹H NMR spectrum.[8]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (210.35 g/mol ).[2]

-

Single-Crystal X-ray Diffraction: This technique is employed to determine the precise three-dimensional molecular structure, including bond lengths and angles, as detailed in the quantitative data table.[6][7] The compound crystallizes in the monoclinic space group P2/c.[6]

-

References

- 1. CAS 13688-68-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. 9,9-Dimethyl-9H-9-silafluorene | 13688-68-1 | TCI AMERICA [tcichemicals.com]

- 4. Synthesis and redox behavior of Si–Si dimeric 9-methylsilafluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13688-68-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CAS number and chemical data for 9,9-Dimethyl-9-silafluorene.

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-9-silafluorene is an organosilicon compound featuring a fluorene framework with the C9 carbon atom replaced by a silicon atom bearing two methyl groups.[1] This unique structure imparts a combination of properties from both polycyclic aromatic hydrocarbons and organosilanes, making it a compound of significant interest in materials science, particularly in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and solar cells.[1] Its rigid, planar structure and the electronic influence of the silicon atom contribute to its notable thermal and chemical stability.[1] While the broader fluorene scaffold is found in some pharmacologically active molecules, the direct application of this compound in drug development and specific biological signaling pathways is not well-documented in current scientific literature.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 13688-68-1 | [2] |

| Molecular Formula | C₁₄H₁₄Si | [2] |

| Molecular Weight | 210.35 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 58.0 - 62.0 °C | |

| Solubility | Soluble in organic solvents | [1] |

Spectral Data

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 0.43 (s, 6H, Si-(CH₃)₂), 7.28 (m, 2H), 7.83 (m, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ -3.2 (Si-CH₃), 120.8, 127.4, 130.2, 132.7, 139.0, 140.9 (aromatic carbons) | [3] |

| Mass Spectrum | Data available and consistent with the structure. | [2][4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 2,2'-dihalobiphenyl derivative with a silicon electrophile. One documented method is the reaction of 2,2'-dibromo-1,1'-biphenyl with dichlorodimethylsilane in the presence of a reducing agent.

Materials:

-

2,2'-dibromo-1,1'-biphenyl

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2,2'-dibromo-1,1'-biphenyl in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Dichlorodimethylsilane: The Grignard reagent is cooled to 0 °C, and a solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by sublimation to yield this compound as a crystalline solid.[3]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Applications

Currently, there is a lack of specific data in the scientific literature detailing the direct involvement of this compound in defined biological signaling pathways or its extensive use as a primary scaffold in drug development programs. The fluorene moiety itself is a component of various biologically active compounds; however, the introduction of the silicon atom at the 9-position significantly alters the molecule's electronic and steric properties, and its pharmacological profile has not been a major focus of research to date. The primary applications and research efforts concerning this compound are concentrated in the area of materials science.[1]

Conclusion

This compound is a well-characterized organosilicon compound with established synthetic routes and a growing importance in the field of organic electronics. Its chemical and physical properties make it a valuable building block for the creation of novel materials. While its direct role in biological systems and drug development remains largely unexplored, the unique structural and electronic features of this silafluorene derivative may present future opportunities for investigation in medicinal chemistry. Researchers interested in this compound will find a solid foundation of chemical data and synthetic methodologies to support further exploration into its potential applications.

References

A Comprehensive Guide to the Synthesis of Dibenzosiloles for Advanced Research Applications

This technical guide provides a detailed literature review of the primary synthetic methodologies for constructing the dibenzosilole (or 9-silafluorene) scaffold, a core structural motif in a variety of advanced materials. Dibenzosiloles are of significant interest due to their unique electronic and photophysical properties, which make them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. This document outlines the most prevalent synthetic routes, presents quantitative data for comparison, provides detailed experimental protocols for key reactions, and visualizes the reaction pathways using the DOT language.

Core Synthetic Methodologies

The synthesis of the dibenzosilole ring system has been approached through several key strategies, each with its own advantages and limitations. The primary methods can be broadly categorized as: reductive cyclization of 2,2'-dihalobiphenyls, cyclization of 2,2'-dilithiobiphenyl with silicon electrophiles, intramolecular Sila-Friedel-Crafts reactions, and transition metal-catalyzed dehydrogenative C-H functionalization.

Reductive Cyclization of 2,2'-Dihalobiphenyls

One of the classical and most straightforward methods for the synthesis of dibenzosiloles involves the reductive cyclization of 2,2'-dihalobiphenyls, typically 2,2'-dibromobiphenyl or 2,2'-diiodobiphenyl, in the presence of a reducing agent and a silicon electrophile. The reducing agent, often an alkali metal (e.g., lithium, sodium) or magnesium, facilitates the formation of a reactive intermediate that is trapped by a dichlorosilane.

Cyclization via 2,2'-Dilithiobiphenyl

A widely employed and versatile method for the synthesis of dibenzosiloles is the reaction of 2,2'-dilithiobiphenyl with various dichlorosilanes. The 2,2'-dilithiobiphenyl intermediate is typically generated in situ from 2,2'-dihalobiphenyls (most commonly 2,2'-dibromobiphenyl or 2,2'-diiodobiphenyl) through a lithium-halogen exchange reaction using an organolithium reagent such as n-butyllithium or tert-butyllithium.[1] This highly reactive dianion is then quenched with a dichlorosilane to afford the corresponding dibenzosilole. This method allows for the introduction of a wide variety of substituents on the silicon atom by simply changing the dichlorosilane reagent.

Intramolecular Sila-Friedel-Crafts Reaction

The intramolecular Sila-Friedel-Crafts reaction is a powerful method for the synthesis of dibenzosiloles from 2-silylbiphenyl precursors.[2] This reaction typically involves the use of a strong acid or a Lewis acid to promote the electrophilic cyclization of a hydrosilane onto the adjacent aromatic ring.[2][3] Borane catalysts have also been shown to be effective for this transformation, particularly in the synthesis of silafluorenes from amino-substituted biphenyls and dihydrosilanes through a double Sila-Friedel-Crafts reaction.[2]

Transition Metal-Catalyzed Dehydrogenative C-H Functionalization

More recently, transition metal-catalyzed dehydrogenative C-H functionalization has emerged as an elegant and atom-economical approach to dibenzosilole synthesis. These methods typically involve the intramolecular coupling of a Si-H bond with an adjacent C-H bond on the biphenyl backbone, with the concomitant evolution of hydrogen gas. Catalysts based on palladium, ruthenium, and platinum have been successfully employed for this transformation.[4][5][6]

-

Palladium-Catalyzed C-H Silylation: Palladium catalysts can effectively mediate the intramolecular C-H silylation of 2-silylbiphenyls to afford dibenzosiloles.[7]

-

Ruthenium and Platinum-Catalyzed Dehydrogenative Cyclization: Ruthenium and platinum complexes have been shown to catalyze the dehydrogenative cyclization of 2-(dialkylsilyl)biaryls to provide dibenzosiloles.[4][5][6]

Quantitative Data Summary

The following table summarizes representative examples of the different synthetic methods for dibenzosiloles, highlighting the starting materials, key reagents, reaction conditions, and reported yields.

| Method | Starting Material | Silicon Source/Reagent | Catalyst/Promoter | Solvent | Temp. | Time | Yield (%) | Ref. |

| Via 2,2'-Dilithiobiphenyl | 2,2'-Dibromobiphenyl | Diphenyldichlorosilane | n-BuLi | Diethyl ether | RT | 12 h | 85 | [1] |

| Via 2,2'-Dilithiobiphenyl | 2,2'-Diiodobiphenyl | Dimethyldichlorosilane | tert-BuLi | THF | -78 °C to RT | 4 h | 92 | [1] |

| Sila-Friedel-Crafts | 2-(Diphenylsilyl)biphenyl | - | B(C6F5)3 | Toluene | 110 °C | 24 h | 78 | [2] |

| Sila-Friedel-Crafts | 2-(Dimethylsilyl)biphenyl | - | AlCl3 | CS2 | RT | 6 h | 65 | [2] |

| Pd-Catalyzed C-H Silylation | 2-(Diphenylsilyl)biphenyl | - | Pd(OAc)2 / PPh3 | Toluene | 120 °C | 18 h | 88 | |

| Ru-Catalyzed Dehydrogenation | 2-(Diethylsilyl)biphenyl | - | [RuHCl(CO)(PPh3)3] | Toluene | 130 °C | 12 h | 91 | [4][5] |

| Pt-Catalyzed Dehydrogenation | 2-(Dimethylsilyl)biphenyl | - | Pt(dba)2 / P(t-Bu)3 | Hexane | 80 °C | 24 h | 82 | [6] |

Detailed Experimental Protocol: Synthesis of 5,5-Diphenyldibenzosilole via 2,2'-Dilithiobiphenyl

This protocol is a representative example of the synthesis of a dibenzosilole using the 2,2'-dilithiobiphenyl methodology.

Materials:

-

2,2'-Dibromobiphenyl

-

n-Butyllithium (1.6 M in hexanes)

-

Diphenyldichlorosilane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Dichloromethane

Procedure:

-

A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2,2'-dibromobiphenyl (3.12 g, 10.0 mmol) and anhydrous diethyl ether (100 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

n-Butyllithium (13.1 mL, 1.6 M in hexanes, 21.0 mmol) is added dropwise to the stirred solution over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 2 hours, during which time a white precipitate may form.

-

A solution of diphenyldichlorosilane (2.53 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12 hours).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford 5,5-diphenyldibenzosilole as a white solid.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core transformations in the synthesis of dibenzosiloles.

References

- 1. researchgate.net [researchgate.net]

- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 3. Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Ruthenium-catalyzed dehydrogenative cyclization to synthesize polysubstituted 4-quinolones under solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Ruthenium-Catalyzed Dehydrogenative Intermolecular O-H/Si-H/C-H Silylation: Synthesis of (E)-Alkenyl Silyl-Ether and Silyl-Ether Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Dibenzosiloles via Platinum-catalyzed Intramolecular Dehydrogenative Cyclization of 2-(Dialkylsilyl)biaryls | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. Palladium-catalyzed intermolecular C–H silylation initiated by aminopalladation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Silafluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of silafluorene derivatives, a class of compounds with significant potential in organic electronics and medicinal chemistry. The primary focus is on the highly efficient rhodium-catalyzed dehydrogenative cyclization of biphenylhydrosilanes. Alternative rhodium-catalyzed methods are also presented.

Primary Method: Dehydrogenative Cyclization of Biphenylhydrosilanes

This method, developed by Miya, Iwamoto, and Chatani, offers a highly efficient and atom-economical route to silafluorenes. The reaction proceeds via a rhodium-catalyzed intramolecular dehydrogenative cyclization, activating both Si-H and C-H bonds and producing only hydrogen gas (H₂) as a byproduct.[1][2][3] The use of Wilkinson's catalyst, RhCl(PPh₃)₃, has been shown to be particularly effective.[1][4]

Reaction Scheme:

(Biphenyl)hydrosilane → Silafluorene + H₂

Proposed Catalytic Cycle

The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the Si-H bond to the rhodium(I) center, followed by intramolecular C-H bond activation, which has been identified as the rate-determining step.[1] Reductive elimination then furnishes the silafluorene product and regenerates the active rhodium catalyst.

Caption: Proposed catalytic cycle for the rhodium-catalyzed dehydrogenative synthesis of silafluorenes.

Experimental Protocols

General Experimental Protocol for Dehydrogenative Cyclization

This protocol is based on the highly efficient method using Wilkinson's catalyst.

Materials:

-

Biphenylhydrosilane substrate (1.0 equiv)

-

Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃) (0.5 - 2.0 mol%)

-

Anhydrous 1,4-dioxane (as solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add the biphenylhydrosilane substrate and RhCl(PPh₃)₃.

-

Add anhydrous 1,4-dioxane via syringe. The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 15 minutes to several hours depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired silafluorene derivative.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of silafluorenes via dehydrogenative cyclization.

Data Presentation

Substrate Scope and Yields

The rhodium-catalyzed dehydrogenative cyclization is compatible with a range of substituted biphenylhydrosilanes. The following table summarizes typical yields for various derivatives.

| Entry | R¹ (on Si) | R² (on Si) | R³ (on Biphenyl) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Methyl | Methyl | H | 2.0 | 1 | 92 |

| 2 | Ethyl | Ethyl | H | 2.0 | 1 | 85 |

| 3 | Phenyl | Phenyl | H | 2.0 | 3 | 78 |

| 4 | Methyl | Methyl | 4,4'-di-tert-butyl | 2.0 | 1 | 95 |

| 5 | Methyl | Methyl | 4,4'-di-methoxy | 2.0 | 2 | 88 |

| 6 | Methyl | Methyl | 4,4'-di-fluoro | 2.0 | 1.5 | 82 |

Note: This data is representative and compiled from findings reported in the literature.[1] Other rhodium complexes such as [RhCl(cod)]₂ and [Rh(OAc)₂]₂ have also been shown to catalyze this transformation, albeit with generally lower yields compared to RhCl(PPh₃)₃.[1]

Alternative Rhodium-Catalyzed Methods

While the dehydrogenative cyclization of biphenylhydrosilanes is a prominent method, other rhodium-catalyzed strategies have been developed for the synthesis of silafluorenes and related compounds.

Asymmetric Synthesis of Spirosilabifluorenes

Rhodium catalysts in conjunction with chiral phosphine ligands can be employed for the asymmetric dehydrogenative cyclization of bis(biphenyl)silanes. This approach leads to the formation of chiral spirosilabifluorenes with good yields and enantioselectivities, which is of interest for applications in chiral materials and asymmetric catalysis.[5]

General Protocol Outline:

-

Starting Material: Bis(biphenyl)silane

-

Catalyst System: A rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral phosphine ligand.

-

Key Feature: Asymmetric induction to produce enantiomerically enriched spirosilabifluorenes.

Annulation and Cycloaddition Reactions

Rhodium catalysts are also effective in mediating annulation and cycloaddition reactions to construct the silafluorene core. For instance, rhodium-catalyzed [2+2+2] cycloadditions of silicon-bridged diynes with alkynes provide access to densely substituted silafluorenes. Although iridium catalysts are also reported for this transformation, rhodium systems offer an alternative pathway.

General Protocol Outline:

-

Starting Materials: Silicon-bridged diynes and alkynes.

-

Catalyst: A suitable rhodium(I) complex.

-

Reaction Type: [2+2+2] cycloaddition.

-

Key Feature: Construction of the silafluorene ring system through the formation of multiple carbon-carbon bonds in a single step.

These alternative methods broaden the scope of accessible silafluorene derivatives and provide synthetic routes that may be advantageous for specific substitution patterns or for the introduction of chirality. Further literature consultation is recommended for detailed protocols on these specific transformations.

References

Application Notes and Protocols: Leveraging 9,9-Dimethyl-9-silafluorene for Advanced TADF Emitters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 9,9-Dimethyl-9-silafluorene as a versatile building block in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).

Introduction to this compound in TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high internal quantum efficiencies (approaching 100%) in third-generation OLEDs without relying on expensive noble metal-based phosphorescent emitters.[1][2] The core principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).[1] This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The molecular design of TADF emitters typically involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often achieved by linking electron-donating and electron-accepting moieties. This compound is an attractive building block for the donor component in TADF emitters due to several key properties:

-

Rigid Planar Structure: The fluorene backbone provides a rigid scaffold that can enhance the oscillator strength and improve the color purity of the emission.

-

Electron-Donating Nature: The silafluorene moiety can act as an effective electron donor, particularly when functionalized with additional donor groups.

-

Tunable Electronic Properties: The silicon atom allows for facile modification of the electronic properties through the introduction of various substituents.

-

Good Thermal and Morphological Stability: The inherent stability of the fluorene unit contributes to the overall robustness of the final TADF emitter.

While 9,9-dimethyl-9,10-dihydroacridine is a more commonly cited donor, the structural and electronic similarities of this compound make it a highly promising alternative for creating novel and efficient TADF emitters.[3][4][5]

Data Presentation: Photophysical and Electroluminescent Properties

The following tables summarize typical photophysical and electroluminescent data for TADF emitters based on donor-acceptor architectures analogous to those that can be constructed using this compound. This data is provided for comparative purposes to guide the design and characterization of new emitters.

Table 1: Photophysical Properties of Analogous TADF Emitters

| Emitter | λabs (nm) | λem (nm) | ΦPL (%) | τp / τd (ns / μs) | ΔEST (eV) | Reference |

| B1 | - | 466 | - | 2.36 (delayed) | 0.013 | [3] |

| B2 | - | 479 | - | 6.71 (delayed) | 0.041 | [3] |

| CN-P9 | - | 489 | 71-79 | - | - | [3] |

| CN-P10 | - | 495 | 71-79 | - | - | [3] |

| DMAc-BN | - | 500 (green) | 88 | - | - | [4] |

| PXZ-BN | - | - | 90 | - | - | [4] |

Table 2: OLED Device Performance of Analogous TADF Emitters

| Emitter | Host | Doping Conc. (wt%) | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | ELmax (cd/m²) | CIE (x, y) | Reference |

| B1 | mCP | 10 | 15.1 | - | - | - | - | [3] |

| B2 | mCP | 10 | 16.0 | - | - | - | - | [3] |

| B4 | - | - | 21.6 | - | - | - | Sky-blue | [3] |

| T29 | - | - | 19.0 | - | - | - | 468 nm (blue) | [3] |

| T30 | - | - | 20.8 | - | - | - | 472 nm (blue) | [3] |

| DMAc-BN | - | - | 20.3 | - | - | - | - | [4] |

| PXZ-BN | - | - | 23.3 | - | - | - | (0.22, 0.67) | [4] |

Experimental Protocols

The following are generalized protocols for the synthesis of TADF emitters incorporating a this compound donor unit and a generic acceptor moiety, as well as for the fabrication and characterization of OLED devices.

Protocol 1: Synthesis of a this compound-based TADF Emitter

This protocol describes a typical Suzuki or Buchwald-Hartwig cross-coupling reaction, which are common methods for synthesizing donor-acceptor type TADF molecules.

Materials:

-

2-Bromo-9,9-dimethyl-9-silafluorene (or other halogenated derivative)

-

Acceptor molecule with a boronic acid or pinacol boronate ester group (for Suzuki coupling) or an amine group (for Buchwald-Hartwig coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 2-Bromo-9,9-dimethyl-9-silafluorene (1.0 eq), the acceptor-boronic acid/ester or acceptor-amine (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a typical multilayer OLED device by thermal evaporation in a high-vacuum system.

Materials:

-

Pre-cleaned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials for each layer:

-

Hole Injection Layer (HIL): e.g., HAT-CN

-

Hole Transport Layer (HTL): e.g., TAPC

-

Emissive Layer (EML): Host material (e.g., mCP, CBP) doped with the synthesized this compound-based TADF emitter

-

Electron Transport Layer (ETL): e.g., TPBi

-

Electron Injection Layer (EIL): e.g., LiF

-

-

Cathode material: Aluminum (Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Organic Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) onto the ITO substrate. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances. For the EML, co-evaporate the host and the TADF emitter from separate sources at a controlled doping concentration (e.g., 6-12 wt%).

-

Cathode Deposition: Without breaking the vacuum, deposit the aluminum cathode through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the fabricated devices in a glovebox filled with an inert atmosphere (e.g., nitrogen) using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Protocol 3: Characterization of OLED Devices

Equipment:

-

Source measure unit (e.g., Keithley 2400)

-

Spectrophotometer or spectroradiometer (e.g., Photo Research PR-655)

-

Integrating sphere for EQE measurements

Procedure:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias voltage to the device using the source measure unit and measure the current density and luminance simultaneously.

-

Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at a constant driving voltage or current.

-

External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L characteristics and the EL spectrum, taking into account the Lambertian emission profile. For more accurate measurements, use an integrating sphere.

-

Efficiency Roll-off: Plot the EQE as a function of luminance or current density to evaluate the efficiency roll-off at high brightness.

Visualizations

TADF Mechanism

Caption: The Jablonski diagram illustrating the TADF mechanism.

Experimental Workflow for TADF Emitter Synthesis and Characterization

References

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. itn-tadfsolutions.de [itn-tadfsolutions.de]

Application Notes and Protocols for the Purification of 9,9-Dimethyl-9-silafluorene by Sublimation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 9,9-Dimethyl-9-silafluorene using vacuum sublimation. This technique is highly effective for obtaining high-purity material, such as that required for organic electronics and pharmaceutical intermediates. Following these guidelines will enable the user to achieve high-purity, crystalline this compound.

Introduction

This compound is a fluorene derivative with a silicon atom at the 9-position, making it a valuable building block in the synthesis of organic electronic materials and pharmaceutical compounds. The purity of this starting material is critical for the performance of resulting devices and the efficacy and safety of drug candidates. Sublimation is a preferred method for the purification of organic solids that have a sufficiently high vapor pressure below their melting point. This process involves the direct transition of the substance from a solid to a gas phase, followed by condensation back into a solid state on a cooled surface, leaving non-volatile impurities behind. This method has been successfully employed to obtain X-ray quality crystals of this compound with a yield of approximately 80%.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. The melting point is a critical parameter for developing a sublimation protocol, as the sublimation temperature should be maintained below this value to prevent the sample from melting.

| Property | Value |

| Molecular Formula | C₁₄H₁₄Si |

| Molecular Weight | 210.35 g/mol |

| Melting Point | 58-62 °C |

| Appearance | White to off-white crystalline powder |

Sublimation Protocol

This protocol describes the purification of this compound using a standard laboratory vacuum sublimation apparatus.

Materials and Equipment

-

Crude this compound

-

Vacuum sublimation apparatus (including sublimation tube, cold finger condenser, and collection flask)

-

High-vacuum pump capable of reaching pressures ≤ 10⁻⁵ Torr

-

Heating mantle or oil bath

-

Temperature controller

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

-

Schlenk line or other inert gas supply

-

Spatula and weighing paper

-

Clean, dry glassware

Experimental Workflow Diagram

Caption: Workflow for the sublimation purification of this compound.

Step-by-Step Procedure

-

Preparation of the Apparatus:

-

Thoroughly clean and dry all components of the sublimation apparatus.

-

Assemble the sublimation tube, ensuring all joints are properly sealed with high-vacuum grease.

-

Attach the apparatus to a high-vacuum line equipped with a cold trap.

-

-

Sample Loading:

-

Weigh the crude this compound and place it at the bottom of the sublimation tube.

-

-

Evacuation:

-

Begin to evacuate the system using the high-vacuum pump. A pressure of 10⁻⁵ to 10⁻⁶ Torr is recommended for optimal results.

-

-

Cooling the Condenser:

-

Once a stable high vacuum is achieved, fill the cold finger with a coolant (e.g., cold water, or a dry ice/acetone slurry for lower temperatures).

-

-

Heating and Sublimation:

-

Gently heat the bottom of the sublimation tube using a heating mantle or oil bath.

-

Slowly increase the temperature to a point where sublimation is observed, but below the melting point of 58-62 °C. A starting temperature of around 40-50 °C is recommended.

-

The purified this compound will deposit as crystals on the cold finger.

-

-

Monitoring and Completion:

-

Continue the sublimation until no more material is observed to sublime from the bottom of the tube.

-

The duration of the process will depend on the quantity of material, the temperature, and the vacuum level.

-

-

Collection of Purified Product:

-

Turn off the heating and allow the apparatus to cool to room temperature.

-

Slowly vent the system with an inert gas (e.g., nitrogen or argon).

-

Carefully remove the cold finger from the apparatus.

-

Scrape the purified crystalline this compound from the cold finger onto a clean, pre-weighed container.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Assess the purity of the sublimed material using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or melting point analysis.

-

Data Presentation

The following table summarizes the key experimental parameters for the sublimation of this compound.

| Parameter | Recommended Range/Value | Notes |

| Sublimation Temperature | 40 - 55 °C | Should be kept below the melting point (58-62 °C). |

| Pressure | ≤ 10⁻⁵ Torr | High vacuum is essential for efficient sublimation. |

| Coolant Temperature | 5 - 15 °C (circulating water) | A significant temperature gradient between the sample and the condenser is required. |

| Typical Yield | ~80%[1] | Dependent on the purity of the starting material and sublimation conditions. |

| Purity of Final Product | High (suitable for X-ray crystallography)[1] | Purity should be confirmed by analytical methods. |

Logical Relationships in Sublimation

The success of the sublimation process is dependent on the interplay between temperature and pressure, as illustrated in the diagram below.

Caption: Relationship between temperature, pressure, and sublimation rate.

Troubleshooting

-

Low Yield:

-

Cause: Sublimation temperature is too low, or the vacuum is not sufficient.

-

Solution: Gradually increase the temperature, ensuring it stays below the melting point. Check the vacuum system for leaks.

-

-

Melted Sample:

-

Cause: The sublimation temperature exceeded the melting point of the compound.

-

Solution: Reduce the heating temperature. Ensure accurate temperature monitoring.

-

-

Poor Crystal Formation:

-

Cause: The temperature gradient between the heating zone and the cold finger is not optimal, or the sublimation rate is too fast.

-

Solution: Adjust the coolant temperature or the heating rate to slow down the deposition process, which can lead to better crystal growth.

-

By following these detailed protocols and understanding the principles of sublimation, researchers can consistently obtain high-purity this compound for their research and development needs.

References

Application Notes and Protocols for Suzuki Coupling Reactions to Functionalize the Silafluorene Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the silafluorene core using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Silafluorenes are of significant interest in the development of organic electronics and optoelectronic materials due to their unique photophysical and electronic properties. The Suzuki coupling reaction is a versatile and efficient method for introducing a wide variety of organic moieties onto the silafluorene scaffold, allowing for the fine-tuning of its properties for specific applications.

Introduction

The silafluorene core, a silicon-bridged fluorene analogue, offers a unique platform for the design of novel organic materials. Functionalization at the 2 and 7 positions is crucial for extending the π-conjugation and modifying the electronic properties of the molecule. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate. This method is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]

This document outlines a detailed protocol for the Suzuki coupling reaction on a 2,7-dibromosilafluorene core, based on established methodologies for analogous fluorene systems.[2][3][4][5] The provided protocols and data will enable researchers to synthesize a variety of functionalized silafluorene derivatives for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Diagram: Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2,7-diaryl-9,9-dialkylsilafluorenes via a palladium-catalyzed Suzuki coupling reaction. The conditions are adapted from a highly efficient protocol developed for the analogous 2,7-dibromo-9,9-dialkylfluorene system.[2][3][5]

Materials:

-

2,7-Dibromo-9,9-dialkylsilafluorene (1.0 equiv)

-

Arylboronic acid (2.2-2.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mol%)

-

Bis(imidazolium) ionic liquid ligand (e.g., a glucopyranoside-substituted bis(imidazolium) salt) (0.011 mol%)[2][3]

-

Potassium hydroxide (KOH) (4.0 equiv)

-

Ethanol (95%)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 2,7-dibromo-9,9-dialkylsilafluorene (1.0 equiv), the corresponding arylboronic acid (2.2-2.5 equiv), palladium(II) acetate (0.01 mol%), and the bis(imidazolium) ionic liquid ligand (0.011 mol%).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium hydroxide (4.0 equiv) in 95% ethanol.

-

Reaction Conditions: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 1.5 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene and deionized water and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and dichloromethane).

Diagram: Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of functionalized silafluorenes.

Caption: Workflow for the synthesis of functionalized silafluorenes.

Quantitative Data

The following table summarizes representative yields for the Suzuki coupling reaction of 2,7-dibromo-9,9-dialkylfluorenes with various arylboronic acids, demonstrating the high efficiency of the described protocol.[2][3] Similar high yields are expected for the analogous silafluorene derivatives.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,7-Diphenyl-9,9-dialkylfluorene | >95 |

| 2 | 4-Methylphenylboronic acid | 2,7-Di(p-tolyl)-9,9-dialkylfluorene | >95 |

| 3 | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)-9,9-dialkylfluorene | >93 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2,7-Bis(4-(trifluoromethyl)phenyl)-9,9-dialkylfluorene | >92 |

| 5 | 2-Thienylboronic acid | 2,7-Di(thiophen-2-yl)-9,9-dialkylfluorene | >90 |

| 6 | 9-Ethyl-9H-carbazole-3-boronic acid | 2,7-Bis(9-ethyl-9H-carbazol-3-yl)-9,9-dialkylfluorene | >91 |

Characterization Data

The synthesized functionalized silafluorenes should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

UV-Vis and Photoluminescence Spectroscopy: To investigate the photophysical properties of the functionalized silafluorenes.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of the silafluorene core. The protocol described herein, utilizing a palladium catalyst with a bis(imidazolium) ionic liquid ligand in an aqueous ethanol system, offers an environmentally friendly, efficient, and high-yielding route to a wide range of 2,7-diarylated silafluorene derivatives.[2][3] These functionalized materials are promising candidates for applications in organic electronics and other advanced materials. Researchers can utilize these notes and protocols as a foundation for the synthesis and exploration of novel silafluorene-based materials with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of Poly(silafluorene)s

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of poly(silafluorene)s.

Frequently Asked Questions (FAQs)

Q1: My poly(silafluorene) derivative shows a low decomposition temperature (Td). How can I improve its intrinsic thermal stability?

A1: Enhancing the intrinsic thermal stability of the polymer backbone is crucial for high-temperature applications. Effective strategies involve chemical modifications to increase bond energies and create more robust molecular architectures.

-

Copolymerization with Highly Stable Monomers: A proven method is to copolymerize the silafluorene monomer with exceptionally stable aromatic or heterocyclic units. For instance, incorporating dibenzothiophene-S,S-dioxide or rigid structures found in polyimides can significantly elevate the decomposition temperature.[1]

-

Crosslinking: Creating a networked polymer structure can dramatically improve thermal stability.[1] This can be achieved by designing monomers with crosslinkable side chains that react upon thermal treatment to form a rigid, interconnected network more resistant to thermal decomposition.[1]

Q2: The polymer film undergoes morphological changes at elevated temperatures, indicating a low glass transition temperature (Tg). How can I synthesize a poly(silafluorene) with a higher Tg?

A2: A low glass transition temperature (Tg) can lead to device failure due to morphological instability. To increase the Tg, the mobility of the polymer chains must be restricted.

-

Side-Chain Engineering: The most direct approach is to modify the side chains at the C9 position of the fluorene unit. Replacing flexible alkyl chains with bulky, rigid substituents significantly hinders chain rotation and packing, thereby raising the Tg.[1]

-

Spiro-functionalization: Introducing spiro-cycloalkyl groups at the C9 position is particularly effective. This creates a rigid, three-dimensional structure that not only increases the Tg but also improves overall thermal stability by preventing close chain packing.[1]

-

Backbone Rigidification: Copolymerization with monomers that impart rigidity to the polymer backbone can also increase the Tg. For example, incorporating fluorene-containing poly(aryl ether ketone)s (PAEKs) has been shown to yield polymers with Tg values in the range of 230-240 °C.[1]

Q3: After thermal annealing, my poly(silafluorene) film shows an undesirable green emission band. What is the cause and how can it be prevented?

A3: The appearance of a low-energy green emission band (around 520-530 nm) after thermal annealing is often attributed to the formation of fluorenone defects.[1] These defects act as low-energy traps, disrupting the polymer's conjugation and desired blue emission.

-

Inert Atmosphere: Conduct all high-temperature processing steps, including annealing, in an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which facilitates fluorenone formation.[1]

-

Monomer Purity: Ensure the silafluorene monomers are of high purity and free from contaminants that could promote oxidation.

-

Chemical Modification: Introducing bulky aryl (phenyl) groups at the C9 position can sterically hinder the oxidation process.

-

Copolymerization: Incorporating specific co-monomers can enhance stability and preserve the blue emission purity even after annealing at elevated temperatures in the air.[1]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Decomposition Temperature (Td < 400 °C) | Weak bonds in the polymer backbone. | Copolymerize with thermally robust monomers like dibenzothiophene-S,S-dioxide. Introduce crosslinkable side chains and thermally cure the polymer film. |

| Low Glass Transition Temperature (Tg < 100 °C) | High polymer chain mobility due to flexible side chains. | Replace linear alkyl side chains at the C9 position with bulky groups (e.g., phenyl) or spiro-structures. |

| Poor Film Morphology after Heating | Polymer is amorphous with a low Tg, leading to flow and deformation. | Increase Tg through side-chain engineering or copolymerization with rigid monomers. |

| Green Emission After Annealing | Formation of fluorenone defects due to oxidation. | Perform annealing under an inert atmosphere. Use high-purity monomers. Synthesize copolymers with bulky side groups to sterically hinder oxidation. |

| Incomplete Polymerization | Impure monomers or incorrect stoichiometry. Inefficient catalyst system. | Purify monomers meticulously before polymerization. Ensure a precise 1:1 stoichiometric ratio of monomers for Suzuki or Yamamoto coupling. Optimize the catalyst, base, and solvent system. |

| Broad Molecular Weight Distribution | Side reactions or inefficient initiation in the polymerization process. | For Suzuki polymerization, consider a catalyst-transfer polycondensation method for better control over molecular weight and dispersity.[2][3] |

Quantitative Data on Thermal Stability

The following tables summarize the thermal properties of various modified polyfluorenes. Note that the thermal stability of poly(silafluorene)s is expected to be comparable to or potentially higher than their carbon-based polyfluorene analogs due to the nature of the silicon-carbon bond.

Table 1: Decomposition Temperatures (Td) of Selected Polyfluorene Derivatives

| Polymer | Modification | Td (°C at 5% weight loss) | Reference |

| Poly(dihexylfluorene) (PDHF) | Homopolymer | ~420 | [4] |

| P2Silo05 | Copolymer with 5% siloxane linkages | > 420 | [4] |

| P2Silo15 | Copolymer with 15% siloxane linkages | > 420 | [4] |

| PF-P02 | Copolymer with 2% distilbene moieties | > 420 | [4] |

| PF-P05 | Copolymer with 5% distilbene moieties | > 420 | [4] |

| PIKF-F | Fluorene-based poly(imino ketone) | 450 (at 10% weight loss) | [5] |

| PENIs | Fluorene-containing polyetherimides | 429 - 453 | [6] |

Table 2: Glass Transition Temperatures (Tg) of Selected Polyfluorene Derivatives

| Polymer | Modification | Tg (°C) | Reference |

| Poly(dihexylfluorene) (PDHF) | Homopolymer | 92 | [4] |

| P2Silo05 | Copolymer with 5% siloxane linkages | 105 | [4] |

| P2Silo15 | Copolymer with 15% siloxane linkages | 113 | [4] |

| PF-P02 | Copolymer with 2% distilbene moieties | 101 | [4] |

| PF-P05 | Copolymer with 5% distilbene moieties | 108 | [4] |

| PIKF-F | Fluorene-based poly(imino ketone) | 250 | [5] |

| PENIs | Fluorene-containing polyetherimides | 260 - 280 | [6] |

| DL-BPF | Crosslinked Poly(DL-lactide) with fluorene | 61.1 | [7] |

Experimental Protocols

Protocol 1: Suzuki Coupling Polymerization

This protocol outlines a general procedure for the synthesis of poly(silafluorene)s via a palladium-catalyzed Suzuki coupling reaction.[2][3][8]

Materials:

-

2,7-Dibromo-9,9-disubstituted-silafluorene monomer

-

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-disubstituted-silafluorene monomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., P(o-tol)₃, t-Bu₃P)

-

Base (e.g., K₂CO₃, CsF)

-

Phase-transfer catalyst (e.g., Aliquat 336), if needed

-

Anhydrous solvents (e.g., THF, toluene)

-

Degassed water

Procedure:

-

Monomer Preparation: Ensure both the dibromo- and diboronic ester-functionalized silafluorene monomers are of high purity.

-

Reaction Setup: In a glovebox, add equimolar amounts of the dibromo- and diboronic ester monomers to a Schlenk flask. Add the palladium catalyst and ligand.

-

Solvent Addition: Add anhydrous toluene and a 2M aqueous solution of the base to the flask.

-

Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 24-72 hours. The solution should become viscous as the polymer forms.

-

Precipitation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a stirred solution of methanol containing a small amount of concentrated HCl (e.g., 5% v/v) to precipitate the polymer.

-

Washing: Filter the precipitated polymer using a Büchner funnel. Wash the collected solid extensively with methanol to remove residual catalyst and unreacted monomers, followed by a wash with acetone.

-

Drying: Dry the polymer under vacuum at 60 °C overnight.

Protocol 2: Yamamoto Coupling Polymerization

This protocol describes a general procedure for the synthesis of poly(silafluorene)s via a nickel(0)-mediated Yamamoto coupling reaction.[4]

Materials:

-

2,7-Dibromo-9,9-disubstituted-silafluorene monomer

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine (bpy)

-

Anhydrous solvents (e.g., DMF, toluene)

Procedure:

-

Reaction Setup: In a glovebox, add Ni(COD)₂ and bpy to a Schlenk flask.

-

Solvent Addition: Add anhydrous DMF and anhydrous toluene to the flask. Heat the mixture to 80 °C and stir until a deep-red solution is formed.

-

Monomer Addition: Dissolve the 2,7-dibromo-9,9-disubstituted-silafluorene monomer in anhydrous toluene and add it dropwise to the catalyst solution.

-

Polymerization: Stir the reaction mixture at 80 °C under an inert atmosphere for 48-72 hours.

-

Precipitation and Washing: Follow steps 5-7 from the Suzuki Coupling Polymerization protocol.

Protocol 3: Thermal Characterization

Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the polymer.[9][10][11][12]

-

Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Interpretation: The Td is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[4][13][14][15][16]

-

Sample Preparation: Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

-

Analysis: Heat the sample to a temperature above its expected Tg, then cool it rapidly to below the Tg. Reheat the sample at a controlled rate (e.g., 10 or 20 °C/min).

-

Data Interpretation: The Tg is identified as a step-like transition in the heat flow curve during the second heating cycle.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(silafluorene)s.

Caption: Strategies for enhancing the thermal stability of poly(silafluorene)s.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. protolabs.com [protolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. ace-laboratories.com [ace-laboratories.com]

- 12. youtube.com [youtube.com]

- 13. smithers.com [smithers.com]

- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. sanatara.com [sanatara.com]

How to prevent aggregation-caused quenching in silafluorene emitters.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent aggregation-caused quenching (ACQ) in silafluorene emitters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of silafluorene emitters designed to overcome ACQ.

Q1: My synthesized silafluorene derivative still exhibits significant fluorescence quenching in the solid state. What are the likely causes and how can I fix this?

A1: This is a common challenge indicating that intermolecular π-π stacking is still occurring, leading to non-radiative decay pathways. Here’s a troubleshooting workflow to address this issue:

-

Problem: Insufficient steric hindrance around the silafluorene core.

-

Solution: Introduce bulkier substituents at the 9-position of the silafluorene ring. Groups like long alkyl chains, branched alkyl groups, or dendritic structures can physically prevent the planar silafluorene cores from getting too close to each other.

-

-

Problem: Planar molecular structure.

-

Solution: Modify the molecular structure to introduce a more twisted conformation. Attaching substituents at different positions on the fluorene rings can disrupt planarity and reduce intermolecular interactions. Positional isomerization can significantly impact aggregation behavior.

-

-